molecular formula C11H10O4 B1295680 Indan-2,2-dicarboxylic acid CAS No. 2437-08-3

Indan-2,2-dicarboxylic acid

Cat. No.: B1295680
CAS No.: 2437-08-3
M. Wt: 206.19 g/mol
InChI Key: RYGAENQWIQPFAI-UHFFFAOYSA-N
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Description

Indan-2,2-dicarboxylic acid is an organic compound with the molecular formula C11H10O4. It is characterized by the presence of two carboxylic acid groups attached to the same carbon atom at position 2 of the indane ring. This compound is known for its unique bicyclic structure, which includes a benzene ring fused to a cyclopentane ring.

Scientific Research Applications

Indan-2,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of resins, coatings, and other industrial materials.

Safety and Hazards

Indan-2,2-dicarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Indan-2,2-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), which are involved in the regulation of the citric acid cycle . These interactions can influence the activity of these enzymes, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with these enzymes highlights its importance in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can affect cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes such as pyruvate dehydrogenase kinase, inhibiting its activity and thereby affecting the citric acid cycle . This inhibition can lead to changes in gene expression and metabolic flux, highlighting the compound’s role in regulating metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that its effects on cellular function can persist, with changes in gene expression and metabolic activity being observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle. It interacts with enzymes such as pyruvate dehydrogenase kinase and pyruvate dehydrogenase phosphatase, which regulate the cycle . These interactions can influence metabolic flux and the levels of metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within cells is crucial for its biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is essential for its function in regulating metabolic pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-2,2-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of indan-2-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of indane derivatives. This process can be carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indan-2,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Conversion to alcohols or other reduced forms.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of indan-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Indan-2,2-dicarboxylic acid can be compared with other dicarboxylic acids, such as:

    Phthalic acid: Similar in having two carboxylic acid groups but differs in the position and structure of the aromatic ring.

    Isophthalic acid: Also has two carboxylic acid groups but with a different arrangement on the benzene ring.

    Terephthalic acid: Another dicarboxylic acid with carboxylic groups in the para position on the benzene ring.

Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other dicarboxylic acids. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dihydroindene-2,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGAENQWIQPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291078
Record name Indan-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-08-3
Record name 2,2-Indandicarboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indan-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydroindene-2,2-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α, α-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α,α'-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the spatial arrangement of the carboxyl groups in Indan-2,2-dicarboxylic acid?

A1: The two carboxyl groups in this compound adopt a synperiplanar conformation. This means they are oriented on the same side of the molecule, nearly eclipsing each other. This conformation is evident from the C-C-C-O torsion angles of 4.5 (3)° and -20.3 (3)° observed in the crystal structure. []

Q2: How does the structure of the cyclopentene ring in this compound deviate from planarity?

A2: The cyclopentene ring in this compound adopts an envelope conformation. This means that four of the five atoms in the ring lie in a plane, while the fifth atom (the one carrying the carboxyl group) deviates from this plane. Specifically, this carbon atom is located 0.355 (2) Å out of the plane defined by the other four carbon atoms in the ring. []

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